3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-methoxy-1-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-7-8(13(17-18)20-2)12(19)16-14-15-11-9(21-3)5-4-6-10(11)22-14/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSSKLAMASMPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems. For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
For instance, they can affect the synthesis of neurotransmitters such as acetylcholine.
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biological Activity
3-Methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C14H14N4O2S2
- Molecular Weight : 334.41 g/mol
- Purity : Typically 95% .
Biological Activity Overview
The compound has shown promising biological activities, particularly in the context of cancer treatment. Studies indicate that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including lung, breast, colorectal, and renal cancers.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Case Studies :
- A study reported that pyrazole derivatives exhibited GI(50) values reaching sub-micromolar concentrations across more than 50 tumor cell lines, indicating potent antiproliferative effects .
- Another investigation highlighted the efficacy of pyrazole-based compounds in inhibiting the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with notable IC50 values .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives suggest that specific substitutions on the pyrazole ring significantly affect biological activity:
- Methylthio Group : The presence of a methylthio substituent enhances the compound's interaction with biological targets, increasing its potency against certain cancers .
- Substituent Variability : Variations in substituents at different positions on the pyrazole ring have been correlated with changes in activity profiles, emphasizing the importance of structural modifications .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 6.48 ± 0.11 | Apoptosis Induction |
| This compound | HepG2 | 6.26 ± 0.33 | Cell Cycle Arrest |
| Other Pyrazole Derivatives | Various | Sub-micromolar | Antiproliferative |
Scientific Research Applications
The compound exhibits a range of biological activities due to its structural components, which include a pyrazole ring and a benzo[d]thiazole moiety. These features are known to interact with various biological targets, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to high activity.
Table 1: Antimicrobial Activity of 3-Methoxy-1-Methyl-N-(4-(Methylthio)Benzo[d]Thiazol-2-yl)-1H-Pyrazole-4-Carboxamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the presence of the thiazole and pyrazole structures enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12 |
| Compound B | HeLa (Cervical Cancer) | 8 |
| Compound C | A549 (Lung Cancer) | 15 |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Effects : A recent study tested the compound against multi-drug resistant bacterial strains and found it effective in reducing bacterial load in vitro and in vivo models.
- Anticancer Efficacy : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic strategies for preparing pyrazole-thiazole hybrid analogs like 3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amidation/Condensation : Coupling a pyrazole-4-carboxylic acid derivative with a substituted benzothiazole amine. For example, in , compounds 29–31 were synthesized via amidation using HATU or EDCI as coupling agents under nitrogen atmosphere .
- Cyclization : Formation of the thiazole ring via cyclocondensation, as seen in , where thiosemicarbazide and phenacyl cyanide were used to construct the thiazole core .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization (e.g., methanol) to achieve >95% purity, validated by HPLC .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, compound 29 in showed distinct aromatic proton signals at δ 7.2–8.0 ppm and methoxy groups at δ 3.8–4.0 ppm .
- Mass Spectrometry (ESI-MS) : To validate molecular weight. Compound 66 in exhibited an [M+H]⁺ peak at m/z 488.2, consistent with its formula .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity .
Advanced Research Questions
Q. How can researchers resolve low synthetic yields in the final amidation step of pyrazole-thiazole hybrids?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening : Use of copper(I) iodide and (S)-proline for azide-alkyne cycloaddition (e.g., compound 29 in achieved 75% yield via optimized catalysis) .
- Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reactivity in coupling reactions. highlights methylene chloride as optimal for triazole-pyrazole hybrid synthesis .
- Temperature Control : Reflux conditions (e.g., 65–80°C) for cyclization steps, as demonstrated in for thiazole formation .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be systematically addressed during structural characterization?
Methodological Answer: Contradictions arise from impurities, tautomerism, or solvent effects. Mitigation involves:
- 2D NMR Techniques : HSQC and HMBC to resolve ambiguous proton-carbon correlations. For instance, compound 31 in used ¹³C NMR to confirm carbonyl carbons at δ 165–170 ppm .
- Computational Validation : DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data, as shown in for pyrazole-carboxylic acid derivatives .
- Alternative Solvent Systems : Re-running NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. What advanced methodologies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. references docking studies of compound 9c with a target protein, showing key interactions (e.g., hydrogen bonds with active-site residues) .
- Pharmacophore Modeling : MOE or Phase software to identify critical functional groups (e.g., methoxy and methylthio moieties for hydrophobic interactions) .
- Metabolic Stability Assays : LC-MS/MS to evaluate in vitro half-life in liver microsomes, as suggested by for trifluoromethyl-containing analogs .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
